3-(Methylamino)oxolane-3-carbonitrile

Description

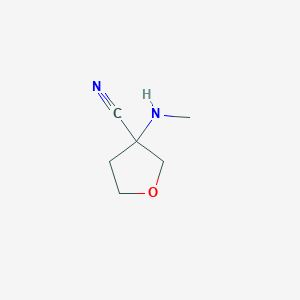

3-(Methylamino)oxolane-3-carbonitrile is a heterocyclic compound featuring an oxolane (tetrahydrofuran) ring substituted at the 3-position with both a methylamino group (-NHCH₃) and a carbonitrile (-CN) moiety.

Properties

IUPAC Name |

3-(methylamino)oxolane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-8-6(4-7)2-3-9-5-6/h8H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCJTEUGXBKMSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCOC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(Methylamino)oxolane-3-carbonitrile involves several steps. One common synthetic route includes the reaction of a suitable oxolane derivative with methylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve bulk manufacturing processes that ensure consistent quality and scalability .

Chemical Reactions Analysis

3-(Methylamino)oxolane-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the methylamino group is replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that 3-(Methylamino)oxolane-3-carbonitrile exhibits significant antimicrobial activity. A study screened various compounds against Mycobacterium tuberculosis (Mtb), identifying several hits that included derivatives of this compound, highlighting its potential as an antitubercular agent .

Antidepressant Potential

The compound has been investigated for its role in synthesizing antidepressant molecules via metal-catalyzed reactions. These reactions have shown promise in producing compounds with high enantiomeric excess, which is crucial for the efficacy of antidepressants .

Inhibition of Serine Proteases

Another notable application is in the development of pharmaceutical compositions targeting serine proteases, particularly Factor Xa, which plays a critical role in the coagulation cascade. The compound's derivatives have been explored for their antithrombotic activities, making them candidates for anticoagulant therapies .

Pharmaceutical Formulations

The high optical purity and pharmacological potency of this compound derivatives make them suitable for inclusion in various pharmaceutical formulations. These formulations can be designed to enhance bioavailability and target specific biological pathways effectively.

Structural Modifications

The ability to modify the compound's structure opens avenues for developing new drugs with tailored properties. For example, introducing different substituents can enhance solubility and binding affinity to biological targets, which is essential for drug efficacy .

Case Study: Antitubercular Activity

A comprehensive screening of a library containing 35,000 compounds led to the identification of several promising candidates including derivatives of this compound against Mtb. The study emphasized the importance of hydrogen bond interactions in enhancing the activity of these compounds .

Case Study: Antidepressant Development

In a review focusing on antidepressant synthesis, researchers highlighted the use of this compound as a key intermediate in generating novel antidepressants with improved efficacy and reduced side effects due to their high enantiomeric purity .

Mechanism of Action

The mechanism of action of 3-(Methylamino)oxolane-3-carbonitrile involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Core Structural Analogues

The following table compares 3-(Methylamino)oxolane-3-carbonitrile with key analogs based on molecular features:

| Compound Name | Molecular Formula | Mol. Wt. | CAS No. | Key Substituents |

|---|---|---|---|---|

| This compound* | C₆H₁₀N₂O | 126.16 | N/A | Oxolane, -NHCH₃, -CN |

| 3-Aminotetrahydrofuran | C₄H₉NO | 87.12 | 88675-24-5 | Oxolane, -NH₂ |

| 3-(2-Bromoethoxy)oxolane-3-carbonitrile | C₁₂H₁₃Cl₂N₃ | 270.16 | 888723-43-1 | Oxolane, -CN, -OCH₂CH₂Br (disputed†) |

| 3-[2-(Methylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide (Sumatriptan-related) | C₁₅H₂₃N₃O₃S | 333.43 | 84030-93-7 | Indole, -SO₂NHCH₃, -CH₂NHCH₃ |

| 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | C₈H₁₃NOS | 183.26 | N/A‡ | Thiophene, -NHCH₃, -OH |

* Hypothetical structure inferred from naming conventions and analogs. † Discrepancy in molecular formula: Bromo (Br) expected for "bromoethoxy" substituent, but Cl₂ reported .

Functional Group and Reactivity Analysis

- 3-Aminotetrahydrofuran: Lacks the methyl and carbonitrile groups, reducing steric hindrance and polarity compared to this compound. This simpler analog is often used as a precursor in heterocyclic synthesis .

- 3-(2-Bromoethoxy)oxolane-3-carbonitrile: The bromoethoxy group introduces electrophilic reactivity (e.g., nucleophilic substitution), whereas the methylamino group in the target compound may participate in condensation or alkylation reactions. The carbonitrile group in both compounds could undergo hydrolysis to carboxylic acids or amides .

- Sumatriptan-related compounds: The methylaminoethyl group in these indole derivatives highlights the role of -NHCH₃ in receptor binding (e.g., serotonin receptors). In contrast, the oxolane core of this compound may prioritize different pharmacokinetic properties, such as metabolic stability .

Research Findings and Limitations

- Synthetic Utility : Oxolane-3-carbonitriles are versatile intermediates. For example, 3-(2-Bromoethoxy)oxolane-3-carbonitrile has been used in cross-coupling reactions, though its disputed formula complicates reproducibility .

- Pharmacological Potential: Methylamino-substituted heterocycles (e.g., sumatriptan derivatives) are well-studied, but data on oxolane-based analogs remain sparse. Further studies are needed to evaluate the bioactivity of this compound .

Biological Activity

3-(Methylamino)oxolane-3-carbonitrile is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

Molecular Structure : The compound has the molecular formula and a molecular weight of approximately 126.16 g/mol. Its structure features a five-membered oxolane ring with a methylamino group and a carbonitrile substituent.

Chemical Characteristics :

- IUPAC Name : this compound

- Canonical SMILES : C(CN)1CCOC1C#N

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its pharmacological properties. Here are some key findings:

- Anticancer Activity : Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer properties, particularly against non-small cell lung cancer (NSCLC). The mechanism involves inhibition of specific kinases associated with tumor growth .

- Neuroprotective Effects : Research suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress .

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, including those involved in metabolic pathways relevant to cancer progression. This inhibition can lead to reduced proliferation of cancer cells .

Case Study 1: Anticancer Properties

In a study examining derivatives of this compound, researchers found that certain modifications enhanced its potency against EGFR-mutant NSCLC cells. The compound demonstrated an IC50 value in the nanomolar range, indicating strong inhibitory activity against mutant forms of the epidermal growth factor receptor (EGFR) .

| Compound | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| This compound | 45 | 5-fold over WT EGFR |

| Derivative A | 30 | 8-fold over WT EGFR |

| Derivative B | 50 | 4-fold over WT EGFR |

Case Study 2: Neuroprotective Mechanism

A study focused on the neuroprotective potential of oxolane derivatives revealed that compounds similar to this compound could reduce neuronal cell death induced by oxidative stress. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels and the activation of survival pathways in neuronal cells .

Q & A

Q. Key Considerations :

- Optimize reaction conditions (temperature, solvent, catalysts) to minimize by-products.

- Monitor reaction progress using TLC or HPLC to ensure intermediate purity.

How should researchers handle and store this compound to ensure stability?

Basic Research Question

Stability and safety protocols are critical:

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as nitriles are prone to degradation in humid conditions .

- Handling : Use PPE (gloves, safety goggles) and work in a fume hood. Avoid contact with strong acids/bases, which may trigger decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.